Benzyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Benzyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that features a benzodioxole moiety, a hexahydroquinoline core, and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 1,3-benzodioxole with appropriate aldehydes and ketones under acidic or basic conditions to form the intermediate compounds. These intermediates are then subjected to cyclization reactions to form the hexahydroquinoline core. The final step involves esterification with benzyl alcohol to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups .
Scientific Research Applications
Benzyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of Benzyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, it may induce apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine: This compound shares the benzodioxole moiety and has similar biological activities.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzodioxole ring and are studied for their anticancer properties.
Uniqueness
Benzyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its hexahydroquinoline core and benzyl ester group provide unique chemical properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C25H23NO5 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
benzyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H23NO5/c1-15-22(25(28)29-13-16-6-3-2-4-7-16)23(24-18(26-15)8-5-9-19(24)27)17-10-11-20-21(12-17)31-14-30-20/h2-4,6-7,10-12,23,26H,5,8-9,13-14H2,1H3 |
InChI Key |
QOTIIPXSRFIXCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3)OCO4)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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